Computational Lipophilicity (XLogP3-AA): Ethoxymethyl Variant Shows 2.0 Log-Unit Lower Lipophilicity Than the 4-Chlorophenyl Analog, Favoring Aqueous Compatibility
The target compound exhibits a computed XLogP3-AA value of 0.2, which is 2.0 log units lower than the 4-chlorophenyl-substituted analog 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile (XLogP3 = 2.2; CAS 98592-51-9) . This places the ethoxymethyl variant in the optimal lipophilicity range for oral drug-likeness (LogP 0–3), whereas the 4-chlorophenyl analog is at the upper boundary of this range, conferring reduced aqueous solubility per Lipinski's Rule of Five guidelines . The benzyl analog (CAS 20271-35-6) has an intermediate LogP of 0.78, while the unsubstituted parent compound (CAS 16968-08-4; MW 109.09) lacks a calculated XLogP3 value in available sources .
| Evidence Dimension | Computational Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile: XLogP3 = 2.2; 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile: LogP = 0.78 |
| Quantified Difference | ΔXLogP3 = −2.0 (vs. 4-chlorophenyl); ΔLogP = −0.58 (vs. benzyl) |
| Conditions | Computed values from XLogP3 3.0 algorithm (PubChem/Chem960) and vendor-reported LogP data; not experimentally measured |
Why This Matters
A 2.0 log-unit lower lipophilicity predicts substantially higher aqueous solubility, which directly impacts solution-phase chemistry, biological assay compatibility, and in vivo pharmacokinetic profiles if this building block is elaborated into drug candidates.
